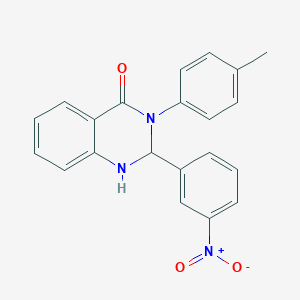
2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-one, also known as Nitrophenylquinazolinone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone is mainly attributed to its ability to inhibit protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone are mainly related to its inhibition of protein kinase CK2. CK2 is involved in various cellular processes such as DNA repair, cell cycle regulation, and apoptosis. Inhibition of CK2 by 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone can lead to the dysregulation of these processes, which may result in cell death or growth inhibition.
実験室実験の利点と制限
One of the main advantages of 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone is its ability to inhibit protein kinase CK2, which is a promising target for the development of new anticancer drugs. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has also been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents. However, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has some limitations for lab experiments, such as its low solubility in water and some organic solvents, which may affect its bioavailability and activity.
将来の方向性
2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has great potential for future research in various fields such as medicinal chemistry, material science, and analytical chemistry. One of the future directions for 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone is the development of new CK2 inhibitors with improved potency and selectivity. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone-based fluorescent dyes and sensors can also be further optimized for various applications such as bioimaging and sensing. In analytical chemistry, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone can be used as a derivatizing agent for the analysis of other biomolecules such as nucleic acids and carbohydrates.
合成法
2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone can be synthesized through a one-pot reaction of 2-aminobenzonitrile, p-tolylacetic acid, and 3-nitrobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a condensation reaction, followed by cyclization and reduction to yield the final product. The yield of 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone can be improved by optimizing the reaction conditions such as temperature, solvent, and reactant ratio.
科学的研究の応用
2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has been identified as a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has also been shown to exhibit antibacterial and antifungal activities, making it a promising candidate for the development of new antimicrobial agents.
In material science, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has been used as a building block for the synthesis of fluorescent dyes and sensors. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone-based dyes have been shown to exhibit excellent photophysical properties such as high quantum yield and good photostability, making them suitable for various applications such as bioimaging and sensing.
In analytical chemistry, 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone has been used as a derivatizing agent for the analysis of amino acids and peptides by high-performance liquid chromatography. 2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-oneuinazolinone reacts with primary and secondary amines in amino acids and peptides to form stable fluorescent derivatives, which can be detected by fluorescence detection.
特性
CAS番号 |
5564-51-2 |
|---|---|
製品名 |
2-(3-Nitro-phenyl)-3-p-tolyl-2,3-dihydro-1H-quinazolin-4-one |
分子式 |
C21H17N3O3 |
分子量 |
359.4 g/mol |
IUPAC名 |
3-(4-methylphenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H17N3O3/c1-14-9-11-16(12-10-14)23-20(15-5-4-6-17(13-15)24(26)27)22-19-8-3-2-7-18(19)21(23)25/h2-13,20,22H,1H3 |
InChIキー |
MXFUIUPCZDUIPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



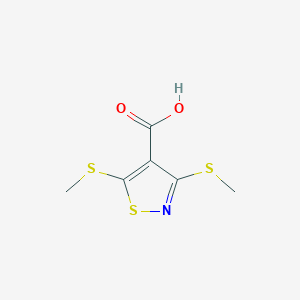
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
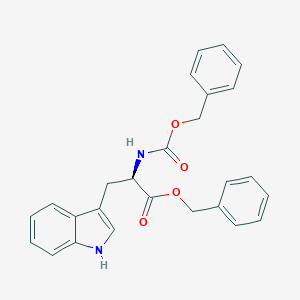
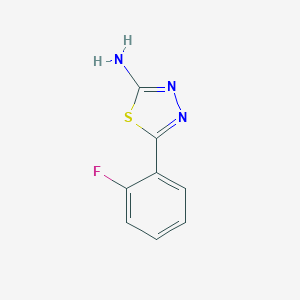
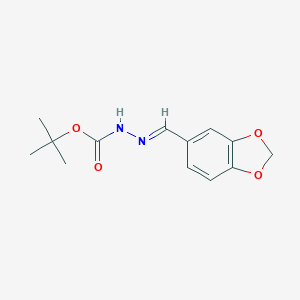
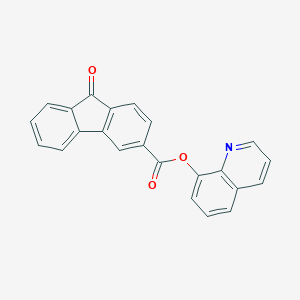
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
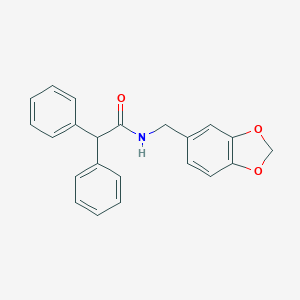
![5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B187950.png)
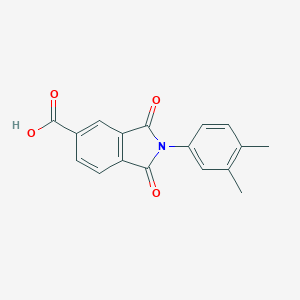
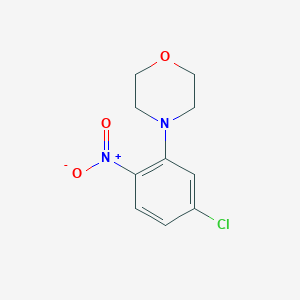
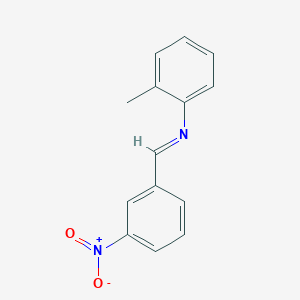
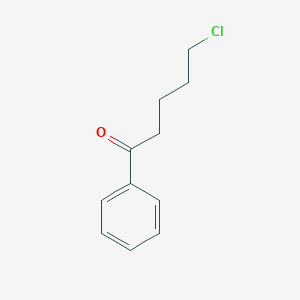
![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)